molecular formula C12H16IN B12531602 1-(2-Iodo-4-methylphenyl)piperidine

1-(2-Iodo-4-methylphenyl)piperidine

Cat. No.: B12531602
M. Wt: 301.17 g/mol
InChI Key: ULDDLABEHFLDOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Iodo-4-methylphenyl)piperidine is an organic compound with the molecular formula C12H16IN It is a derivative of piperidine, a six-membered heterocyclic amine, and features an iodine atom and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Iodo-4-methylphenyl)piperidine typically involves the iodination of 4-methylphenylpiperidine. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These could include continuous flow reactions, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

1-(2-Iodo-4-methylphenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can remove the iodine atom, yielding the parent piperidine compound.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of the parent piperidine compound.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-(2-Iodo-4-methylphenyl)piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Iodo-4-methylphenyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can enhance the compound’s binding affinity to certain targets due to its size and electron-withdrawing properties, which can influence the compound’s overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Bromo-4-methylphenyl)piperidine: Similar structure but with a bromine atom instead of iodine.

    1-(2-Chloro-4-methylphenyl)piperidine: Similar structure but with a chlorine atom instead of iodine.

    1-(2-Fluoro-4-methylphenyl)piperidine: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

1-(2-Iodo-4-methylphenyl)piperidine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated analogs. The larger size and higher polarizability of iodine can lead to different interaction profiles with biological targets and reagents, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H16IN

Molecular Weight

301.17 g/mol

IUPAC Name

1-(2-iodo-4-methylphenyl)piperidine

InChI

InChI=1S/C12H16IN/c1-10-5-6-12(11(13)9-10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3

InChI Key

ULDDLABEHFLDOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CCCCC2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.